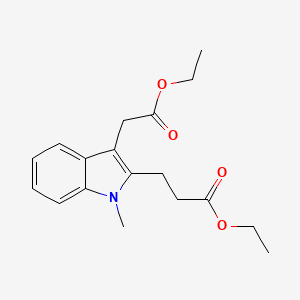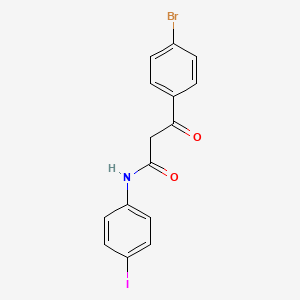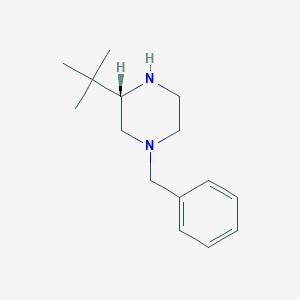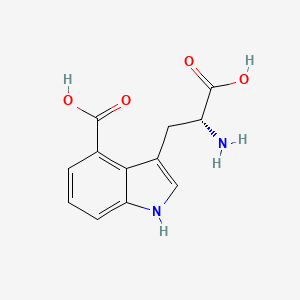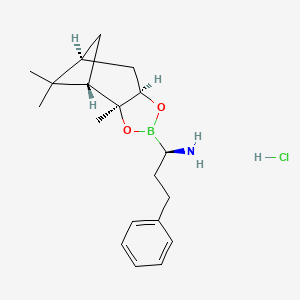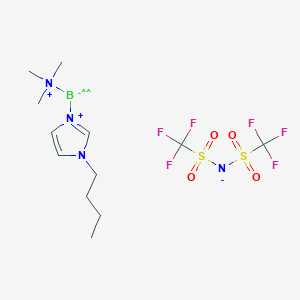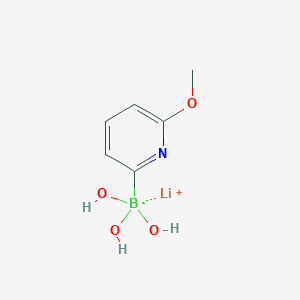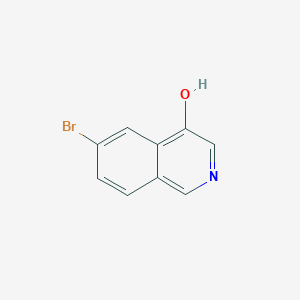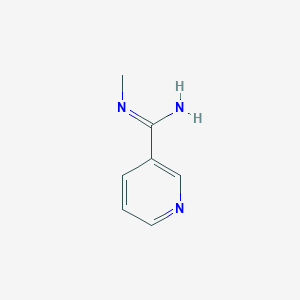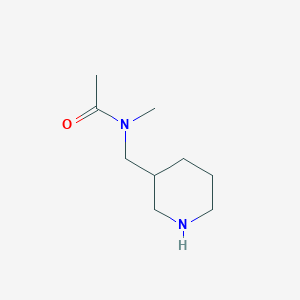
4-Brom-2-methyl-6-(trifluormethyl)pyridin
Übersicht
Beschreibung
4-Bromo-2-methyl-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H5BrF3N and its molecular weight is 240.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Kronenether-Bipyridinen
4-Brom-2-methyl-6-(trifluormethyl)pyridin: wird als Ausgangsmaterial bei der Synthese von Kronenether-Bipyridinen verwendet . Diese Verbindungen sind aufgrund ihrer Fähigkeit, als Liganden zu fungieren, die Komplexe mit verschiedenen Metallionen bilden können, von Interesse. Diese Eigenschaft ist wertvoll im Bereich der supramolekularen Chemie, in dem Forscher die Entstehung komplexer Strukturen mit spezifischen Funktionen wie molekularer Erkennung oder Katalyse untersuchen.
Herstellung von Viologen
Diese Verbindung ist auch an der Herstellung von Viologen beteiligt, bei Prozessen wie der reduktiven Kupplung mit Natrium oder Nickel . Viologene sind quaternäre Ammoniumsalze, die Anwendungen in elektrochromen Geräten, Herbiziden und der Entwicklung redoxaktiver Materialien haben.
Zwischenprodukte der organischen Synthese
Als wichtiger Rohstoff dient This compound als Zwischenprodukt in der organischen Synthese . Seine Präsenz in verschiedenen Synthesewegen trägt zum Aufbau komplexer organischer Moleküle bei, die in Pharmazeutika, Agrochemikalien und Farbstoffen verwendet werden können.
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird diese Verbindung bei der Synthese potenter und selektiver Histon-Deacetylase-Inhibitoren der Klasse IIa verwendet . Diese Inhibitoren werden als potenzielle Therapie für die Huntington-Krankheit untersucht, was die Rolle der Verbindung bei der Weiterentwicklung medizinischer Behandlungen zeigt.
Entwicklung von Agrochemikalien
Die Trifluormethylgruppe in This compound macht sie zu einer wertvollen Einheit bei der Entwicklung von Agrochemikalien . Ihre Einarbeitung in Moleküle kann die biologische Aktivität von Pestiziden und Herbiziden verbessern und zu effektiveren Strategien zum Pflanzenschutz beitragen.
Farbstoffherstellung
In der Farbstoffindustrie wird diese Verbindung als Zwischenprodukt bei der Synthese komplexer Farbstoffe verwendet . Die Eigenschaften, die durch den Pyridinring und die Brom-Trifluormethylgruppen verliehen werden, sind entscheidend für die Entwicklung von Farbstoffen mit gewünschter Lichtechtheit und Stabilität.
Chromatographie und analytische Techniken
Schließlich kann This compound in der Chromatographie und anderen analytischen Techniken als Standard- oder Referenzverbindung verwendet werden, da es über klar definierte Eigenschaften und Stabilität verfügt .
Wirkmechanismus
Target of Action
Similar compounds have been used in the preparation of kinase lrrk2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to impact pathways related to cancer and neurodegenerative diseases .
Result of Action
Related compounds have been used in the treatment and prevention of cancer and neurodegenerative diseases .
Eigenschaften
IUPAC Name |
4-bromo-2-methyl-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c1-4-2-5(8)3-6(12-4)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVORHMWACJIOHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722368 | |
| Record name | 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615580-45-5 | |
| Record name | 4-Bromo-2-methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


